![molecular formula C8H13F2N B13550064 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-3-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound with a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane typically involves the use of difluoromethylation reagents and cycloaddition reactions. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions to produce the bicyclic scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging metal-based methods to transfer the difluoromethyl group to specific sites on the molecule . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is used in the production of materials with unique properties, such as polymers and advanced materials.
作用機序
The mechanism of action of 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications. The bicyclic structure allows for specific interactions with enzymes and receptors, leading to desired biological effects .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound is similar in structure but lacks the difluoromethyl group.
Bicyclo[3.3.0]octane: This compound has a different ring system and is used in the synthesis of natural products with high strain energy.
Uniqueness
1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a valuable compound in various scientific research applications.
特性
分子式 |
C8H13F2N |
|---|---|
分子量 |
161.19 g/mol |
IUPAC名 |
1-(difluoromethyl)-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13F2N/c9-7(10)8-2-1-6(3-8)4-11-5-8/h6-7,11H,1-5H2 |
InChIキー |
BFPAAUITXLYFMK-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1CNC2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


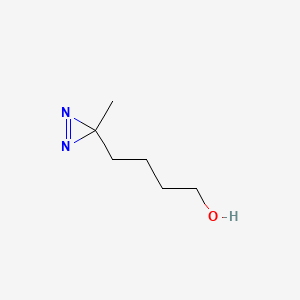
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
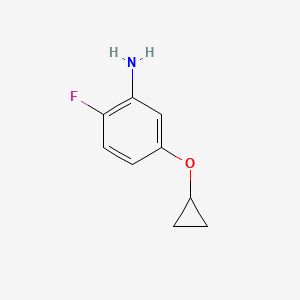
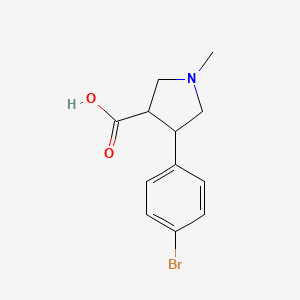
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
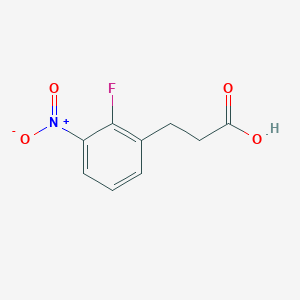
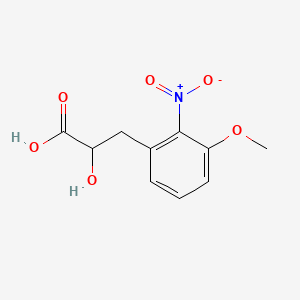
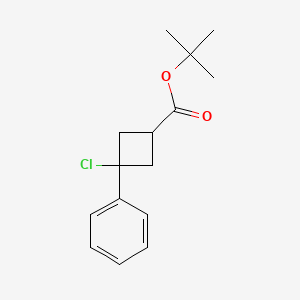

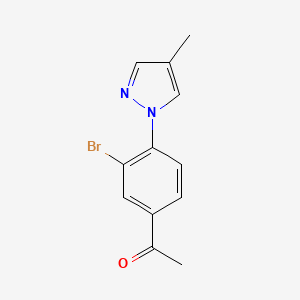
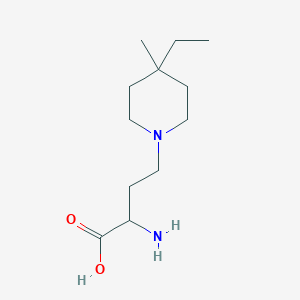

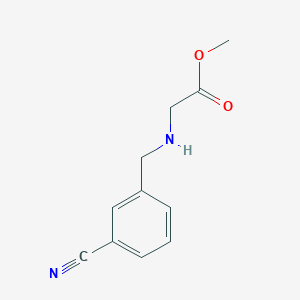
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)
